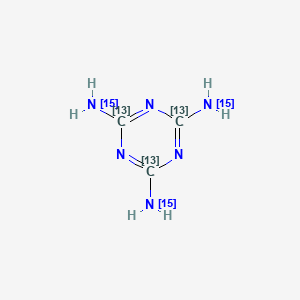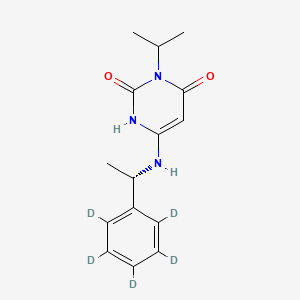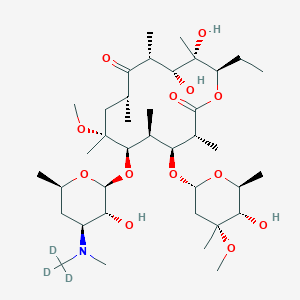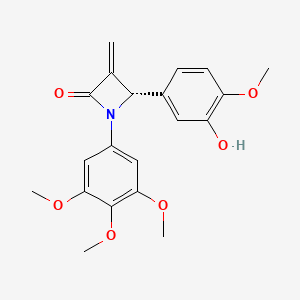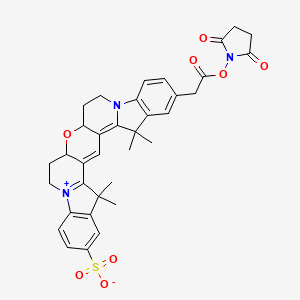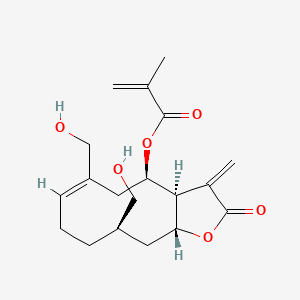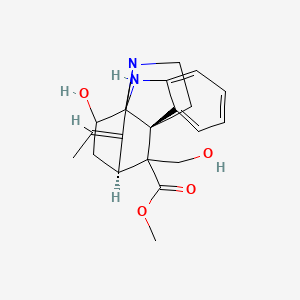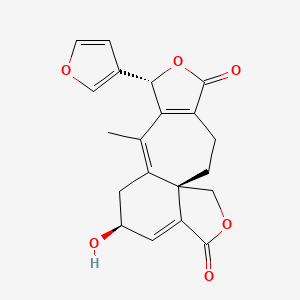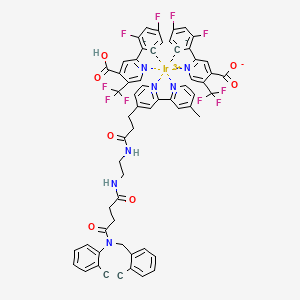
DBCO Ir catayst
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “dibenzocyclooctyne iridium catalyst” is an iridium-based catalyst labeled with dibenzocyclooctyne. This compound is known for its application in copper-free click chemistry, which is a type of bioorthogonal reaction that allows for the specific and rapid conjugation of molecules under mild conditions without the need for toxic copper catalysts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibenzocyclooctyne iridium catalyst typically involves the conjugation of dibenzocyclooctyne to an iridium complex. This process can be achieved through various synthetic routes, including the use of strain-promoted azide-alkyne cycloaddition reactions. The reaction conditions often involve mild temperatures and aqueous environments to ensure the stability of the catalyst .
Industrial Production Methods
Industrial production of dibenzocyclooctyne iridium catalyst may involve large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to maintain the high standards required for scientific research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzocyclooctyne iridium catalyst primarily undergoes bioorthogonal reactions, specifically strain-promoted azide-alkyne cycloaddition. This reaction is highly specific and occurs rapidly under mild conditions, making it suitable for various biological and chemical applications .
Common Reagents and Conditions
The common reagents used in reactions involving dibenzocyclooctyne iridium catalyst include azides and alkynes. The reaction conditions are typically mild, often conducted at room temperature in aqueous environments to ensure the stability and activity of the catalyst .
Major Products Formed
The major products formed from reactions involving dibenzocyclooctyne iridium catalyst are stable triazole linkages. These products are highly stable and can be used in various applications, including drug delivery, molecular imaging, and bioconjugation .
Applications De Recherche Scientifique
Dibenzocyclooctyne iridium catalyst has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules through bioorthogonal reactions.
Biology: Facilitates the labeling and tracking of biomolecules in live cells.
Medicine: Applied in drug delivery systems and molecular imaging techniques.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mécanisme D'action
The mechanism of action of dibenzocyclooctyne iridium catalyst involves the strain-promoted azide-alkyne cycloaddition reaction. This reaction occurs through the interaction of the strained alkyne group in dibenzocyclooctyne with an azide group, forming a stable triazole linkage. The iridium center in the catalyst enhances the reaction rate and specificity, making it highly efficient for bioorthogonal applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclooctyne-based Catalysts: Similar to dibenzocyclooctyne iridium catalyst but may lack the iridium center, affecting their efficiency and specificity.
Copper-based Click Catalysts: Require copper as a catalyst, which can be toxic and less suitable for biological applications.
Other Bioorthogonal Catalysts: Include various metal-free catalysts that may not offer the same level of efficiency and specificity as dibenzocyclooctyne iridium catalyst.
Uniqueness
The uniqueness of dibenzocyclooctyne iridium catalyst lies in its ability to perform rapid and specific bioorthogonal reactions under mild conditions without the need for toxic copper catalysts. This makes it highly suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
C61H42F10IrN7O7 |
|---|---|
Poids moléculaire |
1367.2 g/mol |
Nom IUPAC |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[3-[2-(4-methylpyridin-2-yl)pyridin-4-yl]propanoylamino]ethyl]-4-oxobutanamide;2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine-4-carboxylate;2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine-4-carboxylic acid;iridium(3+) |
InChI |
InChI=1S/C35H33N5O3.2C13H5F5NO2.Ir/c1-25-16-18-36-30(22-25)31-23-26(17-19-37-31)10-13-33(41)38-20-21-39-34(42)14-15-35(43)40-24-29-8-3-2-6-27(29)11-12-28-7-4-5-9-32(28)40;2*14-6-1-2-7(10(15)3-6)11-4-8(12(20)21)9(5-19-11)13(16,17)18;/h2-9,16-19,22-23H,10,13-15,20-21,24H2,1H3,(H,38,41)(H,39,42);2*1,3-5H,(H,20,21);/q;2*-1;+3/p-1 |
Clé InChI |
ATVLLOMWKVEGFW-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCC(=O)NCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53.C1=[C-]C(=C(C=C1F)F)C2=NC=C(C(=C2)C(=O)O)C(F)(F)F.C1=[C-]C(=C(C=C1F)F)C2=NC=C(C(=C2)C(=O)[O-])C(F)(F)F.[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




